molecular formula C15H13F3N2O3 B010300 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3- Quinolinecarboxylic acid ethyl ester CAS No. 103772-13-0

1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3- Quinolinecarboxylic acid ethyl ester

Cat. No.: B010300
CAS No.: 103772-13-0
M. Wt: 326.27 g/mol
InChI Key: BOFBKJLYZUFZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester is a synthetic compound belonging to the quinolone class of antibiotics. It is characterized by its unique structure, which includes a cyclopropyl group, multiple fluorine atoms, and an ethyl ester functional group. This compound is known for its potent antibacterial properties and is used in various scientific research applications .

Preparation Methods

The synthesis of 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester involves several steps. One common synthetic route includes the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the quinoline core.

    Fluorination: Addition of fluorine atoms at specific positions on the quinoline ring.

    Amidation: Introduction of the amido group.

    Esterification: Formation of the ethyl ester group.

Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolone derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester is widely used in scientific research due to its antibacterial properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester involves inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester is unique due to its specific structure and potent antibacterial properties. Similar compounds include:

These comparisons highlight the unique structural features and enhanced antibacterial activity of 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester .

Properties

IUPAC Name

ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3/c1-2-23-15(22)7-5-20(6-3-4-6)13-8(14(7)21)12(19)10(17)9(16)11(13)18/h5-6H,2-4,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFBKJLYZUFZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C(=C2C1=O)N)F)F)F)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556315
Record name Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103772-13-0
Record name Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5 (5.12 g, 12.3 mmol) in AcOH (200 mL) was hydrogenated under atmospheric pressure over 10% Pd/C (3.0 g) at 50° C. for 2 h. The catalyst was removed by filtration over Celite and the filtrate was concentrated in vacuo to dryness to yield 6 (3.58 g, 89%) which was used crude in the next step.
Name
5
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Yield
89%

Synthesis routes and methods II

Procedure details

A suspension of 1.9 g (5.3 mmoles) of ethyl 1-cyclopropyl-5-nitro-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, 0.5 g of Raney nickel and 100 ml of ethanol was shaken in a hydrogen atmosphere at pressures of 42.5-50 psi and temperatures of 24°-26.5° C. for ten hours. The mixture was filtered through Celite and some insoluble product was dissolved in tetrahydrofuran with filtration. The combined filtrates were evaporated in vacuo and the residue was chromatographed on silica gel to give 600 mg of the title compound, mp 223°-225° C.
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.